molecular formula C8H10Cl2N2 B041125 2-(4-Chlorophenyl)ethanimidamide hydrochloride CAS No. 6487-93-0

2-(4-Chlorophenyl)ethanimidamide hydrochloride

Cat. No.: B041125
CAS No.: 6487-93-0
M. Wt: 205.08 g/mol
InChI Key: JVWYWIOGQGTDGZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethanimidamide hydrochloride: is a chemical compound with the molecular formula C8H10Cl2N2. It is known for its unique properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a chlorophenyl group attached to an ethanimidamide moiety, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)ethanimidamide hydrochloride typically involves the reaction of 4-chlorobenzylamine with ethyl chloroformate, followed by the addition of ammonium chloride. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced reactors and purification techniques, such as crystallization and filtration, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)ethanimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)acetamidine hydrochloride
  • 4-Chlorobenzylamidine hydrochloride
  • 2-(4-Chlorophenyl)ethanimidamidhydrochlorid

Uniqueness: 2-(4-Chlorophenyl)ethanimidamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWYWIOGQGTDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540581
Record name (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55154-90-0
Record name (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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